![molecular formula C21H17N5OS B2915845 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034383-99-6](/img/structure/B2915845.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide, also known as DT-061, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-061 belongs to the class of compounds known as benzamides, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Insecticidal Agents
A study investigated a series of biologically active heterocyclic compounds, including those related to the structure of interest, for their use as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated potent toxic effects, with some showing high toxicity indices in laboratory conditions, indicating their potential in agricultural applications to protect crops from pest damage (Soliman et al., 2020).
Antimicrobial Activity
Several studies have synthesized compounds similar to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide and evaluated their antibacterial and antifungal activities. These studies have found that such compounds can exhibit significant antimicrobial properties against various strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents to combat resistant microbial strains (Bikobo et al., 2017); (Palkar et al., 2017).
Anticancer Activity
Compounds with the benzimidazole, benzoxazole, and benzothiazole frameworks have been synthesized and tested for their anticancer activity. Research in this area suggests that these compounds can inhibit the growth of various cancer cell lines, indicating their potential as templates for developing novel anticancer drugs. The studies involve assessing these compounds against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines, showing a range of activities that could inform further drug development efforts (Ravinaik et al., 2021).
Antiviral Drug Discovery
Although not directly related to the specific chemical structure , research on antiviral drug discovery has explored the utility of similar heterocyclic compounds. These studies provide insights into the mechanisms and strategies for developing effective antiviral agents, which could be relevant for compounds with related structures (De Clercq, 2009).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c27-20(15-5-3-6-16(13-15)26-10-4-9-22-26)23-18-8-2-1-7-17(18)19-14-25-11-12-28-21(25)24-19/h1-10,13-14H,11-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBESFPBWBFPGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.